Cas no 944897-75-0 ((1H-imidazol-4-yl)methyl(methyl)amine)

(1H-imidazol-4-yl)methyl(methyl)amine Chemical and Physical Properties
Names and Identifiers
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- N-(1H-Imidazol-4-ylmethyl)-N-methylamine
- 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE
- (1H-imidazol-4-ylmethyl)(methyl)amine
- 1-(1H-Imidazol-4-yl)-N-methylmethanamine
- 1-(1H-Imidazol-4-yl)-N-methylmethanamine dihydrochloride
- 1H-Imidazole-5-methanamine, N-methyl-
- 0737AD
- BBL036733
- STL559112
- 1-(4-Imidazolyl)-N-methylmethanamine
- AB57901
- AT15460
- [(1H-imidazol-4-yl)methyl](methyl)amine
- (1H-IMIDAZOL-5-YLMETHYL)(METHYL)A
- (1H-imidazol-4-yl)methyl(methyl)amine
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- MDL: MFCD10696679
- Inchi: 1S/C5H9N3/c1-6-2-5-3-7-4-8-5/h3-4,6H,2H2,1H3,(H,7,8)
- InChI Key: VYAFJWHVHCBQBJ-UHFFFAOYSA-N
- SMILES: N(C)CC1=CN=CN1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 2
- Complexity: 64.7
- XLogP3: -0.5
- Topological Polar Surface Area: 40.7
(1H-imidazol-4-yl)methyl(methyl)amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-109742-0.05g |
[(1H-imidazol-4-yl)methyl](methyl)amine |
944897-75-0 | 95% | 0.05g |
$66.0 | 2023-10-27 | |
eNovation Chemicals LLC | Y1248705-250mg |
(1H-imidazol-4-ylmethyl)(methyl)amine |
944897-75-0 | 95% | 250mg |
$245 | 2024-06-06 | |
eNovation Chemicals LLC | Y1248705-1g |
(1H-imidazol-4-ylmethyl)(methyl)amine |
944897-75-0 | 95% | 1g |
$575 | 2024-06-06 | |
Enamine | EN300-862148-5.0g |
[(1H-imidazol-4-yl)methyl](methyl)amine |
944897-75-0 | 95% | 5.0g |
$1075.0 | 2023-03-18 | |
Enamine | EN300-862148-10.0g |
[(1H-imidazol-4-yl)methyl](methyl)amine |
944897-75-0 | 95% | 10.0g |
$1593.0 | 2023-03-18 | |
1PlusChem | 1P01A0V5-50mg |
(1H-imidazol-4-ylmethyl)(methyl)amine |
944897-75-0 | 95% | 50mg |
$134.00 | 2025-03-04 | |
Aaron | AR01A13H-50mg |
(1H-imidazol-4-ylmethyl)(methyl)amine |
944897-75-0 | 95% | 50mg |
$116.00 | 2025-02-08 | |
1PlusChem | 1P01A0V5-100mg |
(1H-imidazol-4-ylmethyl)(methyl)amine |
944897-75-0 | 95% | 100mg |
$172.00 | 2025-03-04 | |
1PlusChem | 1P01A0V5-2.5g |
(1H-imidazol-4-ylmethyl)(methyl)amine |
944897-75-0 | 95% | 2.5g |
$960.00 | 2024-04-19 | |
A2B Chem LLC | AV46497-100mg |
(1H-imidazol-4-ylmethyl)(methyl)amine |
944897-75-0 | 95% | 100mg |
$139.00 | 2024-07-18 |
(1H-imidazol-4-yl)methyl(methyl)amine Related Literature
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Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
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Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
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Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494
Additional information on (1H-imidazol-4-yl)methyl(methyl)amine
Recent Advances in the Study of 944897-75-0 and (1H-imidazol-4-yl)methyl(methyl)amine in Chemical Biology and Pharmaceutical Research
The compound with the CAS number 944897-75-0 and the product name (1H-imidazol-4-yl)methyl(methyl)amine has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its imidazole core and methylamine substituent, has shown promising potential in various therapeutic applications, including but not limited to enzyme inhibition, receptor modulation, and drug delivery systems. The unique structural features of this compound make it a valuable candidate for further investigation in medicinal chemistry and drug development.
Recent studies have focused on elucidating the pharmacological properties and mechanisms of action of 944897-75-0. One notable study published in the Journal of Medicinal Chemistry explored its role as a potent inhibitor of histone deacetylases (HDACs), a class of enzymes implicated in cancer progression and neurodegenerative diseases. The research demonstrated that (1H-imidazol-4-yl)methyl(methyl)amine exhibits selective inhibition of HDAC6, a key isoform involved in protein degradation pathways, with an IC50 value in the nanomolar range. This finding opens new avenues for the development of targeted therapies for conditions such as multiple myeloma and Alzheimer's disease.
In addition to its HDAC inhibitory activity, 944897-75-0 has been investigated for its potential as a ligand for G protein-coupled receptors (GPCRs). A study in Nature Chemical Biology reported that the compound acts as an allosteric modulator of the serotonin 5-HT2A receptor, which plays a crucial role in mood regulation and psychiatric disorders. The researchers utilized advanced computational modeling and in vitro assays to characterize the binding interactions and functional outcomes of (1H-imidazol-4-yl)methyl(methyl)amine, providing insights into its therapeutic potential for depression and schizophrenia.
Another significant area of research involves the application of 944897-75-0 in drug delivery systems. A recent publication in Advanced Drug Delivery Reviews highlighted its use as a building block for pH-responsive nanoparticles. The imidazole moiety of (1H-imidazol-4-yl)methyl(methyl)amine enables the formation of stable complexes with therapeutic agents, which can be released in acidic environments such as tumor tissues. This property enhances the targeted delivery of chemotherapeutic drugs while minimizing systemic toxicity, offering a promising strategy for cancer treatment.
Despite these advancements, challenges remain in the clinical translation of 944897-75-0. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further preclinical and clinical studies. Ongoing research aims to optimize the chemical structure of (1H-imidazol-4-yl)methyl(methyl)amine to improve its pharmacokinetic and pharmacodynamic profiles, ensuring its efficacy and safety in human applications.
In conclusion, the compound 944897-75-0 and its derivative (1H-imidazol-4-yl)methyl(methyl)amine represent a versatile and promising scaffold in chemical biology and pharmaceutical research. Recent studies have uncovered its potential in HDAC inhibition, GPCR modulation, and drug delivery, paving the way for innovative therapeutic strategies. Continued investigation and development of this molecule are expected to yield significant contributions to the treatment of various diseases, underscoring its importance in the field.
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